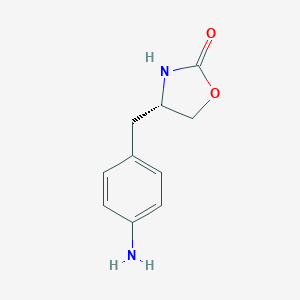

(S)-4-(4-aminobenzyl)oxazolidin-2-one

描述

Overview of Oxazolidinone Scaffold in Medicinal Chemistry

The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. nih.govrsc.org Among its isomers, the 2-oxazolidinone (B127357) structure is the most extensively investigated in drug discovery. nih.govrsc.org This scaffold is considered a bioisostere of various chemical groups like carbamates and amides, offering similar hydrogen bonding capabilities but with enhanced metabolic and chemical stability. nih.gov

Historical Context and Significance of Oxazolidinones

The journey of oxazolidinones in medicinal chemistry began with early discoveries like the antimicrobial agent furazolidone (B1674277) in the 1940s and the antitubercular drug cycloserine, a 3-oxazolidinone, used since 1956. rsc.org However, the class gained significant prominence with the advent of synthetic oxazolidinone antibacterial agents in the 1980s, developed by DuPont, though initial candidates faced toxicity issues. toku-e.com A renewed interest led to the discovery of linezolid (B1675486), which became the first FDA-approved oxazolidinone antibiotic in the year 2000. rsc.orgtoku-e.com The success of linezolid spurred extensive research into this class, leading to the development of numerous analogues. rsc.orgnih.gov

Therapeutic Areas Explored for Oxazolidinone Derivatives

The versatility of the oxazolidinone scaffold has led to its exploration in a wide array of therapeutic areas beyond its initial antibacterial applications. nih.govrsc.orgebi.ac.uk

Oxazolidinones represent a critical class of synthetic antibiotics, particularly effective against multidrug-resistant Gram-positive bacteria. toku-e.comrxlist.com Their unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, which differs from many other antibiotic classes. nih.govyoutube.com This unique mechanism results in limited cross-resistance with other drugs. acs.org

Key Antibacterial Oxazolidinones:

| Drug | Status | Spectrum of Activity |

| Linezolid | Approved | Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), penicillin-resistant Streptococcus pneumoniae toku-e.comnih.govnih.gov |

| Tedizolid | Approved | Acute bacterial skin and skin structure infections (ABSSSI) nih.govnih.gov |

| Contezolid | Approved | Complicated skin and soft tissue infections nih.govwikipedia.org |

| Radezolid | Clinical Trials | Uncomplicated skin and skin structure infections, community-acquired pneumonia nih.gov |

| Sutezolid (B1681842) | Clinical Trials | Tuberculosis nih.govnih.gov |

The emergence of linezolid-resistant strains has driven further research to develop next-generation oxazolidinones with improved potency and a broader spectrum of activity. acs.orgresearchgate.net

Several oxazolidinones have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.govtandfonline.comnih.gov Linezolid, initially an antibacterial agent, has been repurposed for treating multidrug-resistant TB (MDR-TB). mdpi.comresearchgate.net However, concerns about toxicity with long-term use have prompted the development of new oxazolidinone derivatives specifically for TB treatment. nih.govmdpi.com Compounds like sutezolid and AZD5847 have been investigated in clinical trials for this purpose. nih.govnih.gov

The potential of oxazolidinone derivatives as anticancer agents is an emerging area of research. rsc.orgresearchgate.neteurekaselect.com Some studies have shown that these compounds can induce apoptosis in cancer cells and may act as inhibitors of certain enzymes involved in cancer progression. nih.govajrconline.org For instance, a series of N-alkylated 4-(4'-aminobenzyl)-2-oxazolidinones were synthesized and evaluated as inhibitors of the cytochrome P-450 enzyme aromatase, a target in breast cancer therapy. nih.gov These compounds were found to be more potent than the standard drug aminoglutethimide, marking them as promising lead compounds. nih.gov Other research has indicated that certain oxazolidinone derivatives exhibit antiproliferative activity against various human cancer cell lines. nih.gov

Oxazolidinone derivatives have also been investigated for their anti-inflammatory properties. researchgate.neteurekaselect.com Some synthesized compounds have shown the ability to reduce inflammation in preclinical models. ijpsdronline.comrjptonline.org For example, a novel oxazolidinone antibiotic, contezolid, has been shown to significantly suppress key inflammatory mediators like nitric oxide, reactive oxygen species, and pro-inflammatory cytokines such as IL-6 and TNF-α. nih.govcncb.ac.cn

Neurologic Diseases

The utility of (S)-4-(4-aminobenzyl)oxazolidin-2-one as a key building block is prominently featured in the synthesis of treatments for neurologic conditions. It serves as a crucial intermediate in the production of Zolmitriptan, a serotonin (B10506) receptor agonist used in the management of migraine. sigmaaldrich.comgoogle.comchemicalbook.comsynthinkchemicals.comcphi-online.com Migraine is a significant neurological disorder, and the synthesis of effective treatments like Zolmitriptan highlights the compound's importance in this field. google.com

Metabolic Disorders

While research directly linking this compound to metabolic disorders is specific, the broader class of oxazolidinones has shown potential in this therapeutic area. nih.gov Metabolic syndrome is a complex condition characterized by a cluster of risk factors including abdominal obesity, insulin (B600854) resistance, dyslipidemia, and hypertension. nih.gov Research into novel treatments for metabolic syndrome and its components, such as type 2 diabetes, is ongoing, with various pharmacological targets being explored. nih.govmdpi.com The potential of the oxazolidinone scaffold in this area suggests a possible future avenue for derivatives of this compound. nih.gov

Role as Bioisosteres in Drug Discovery

In medicinal chemistry, the concept of bioisosterism—the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties to retain biological activity—is a powerful strategy. nih.govdrughunter.com Oxazolidinones are recognized as important bioisosteres. nih.gov The 2-oxazolidinone ring, in particular, can act as a bioisostere for various functional groups such as amides, carbamates, and ureas. nih.gov

This bioisosteric replacement can lead to improved drug-like properties, including enhanced metabolic stability and better pharmacokinetic profiles. drughunter.com For example, in the development of the antibiotic linezolid, researchers have designed bioisosteres of its C-5 acetamidomethyl side chain to mitigate toxicity while preserving antibacterial efficacy. acs.org This strategic modification underscores the value of the oxazolidinone structure in fine-tuning the properties of a drug candidate. nih.govacs.org

Specific Context of this compound

This compound is more than a mere research chemical; it is a pivotal component in the architecture of complex pharmaceutical agents.

Significance as a Chiral Oxazolidinone Derivative

The "(S)" designation in its name signifies that it is a specific stereoisomer, a single enantiomer. This chirality is of paramount importance in modern drug synthesis. This compound belongs to a class of compounds known as chiral auxiliaries, which are used to control the stereochemical outcome of a chemical reaction. wikipedia.org

Oxazolidinones popularized by David A. Evans are well-known chiral auxiliaries that, through steric hindrance, direct the formation of a specific stereoisomer during synthesis. wikipedia.org The phenylalanine-derived oxazolidinone, a related structure, is valued for being a crystalline solid that is easily purified. orgsyn.org The specific three-dimensional arrangement of atoms in this compound is crucial for its role in asymmetric synthesis, ensuring the final pharmaceutical product has the correct and most effective orientation. wikipedia.orgorgsyn.org

Applications as a Key Intermediate in Pharmaceutical Synthesis

The utility of this compound is most evident in its role as a key intermediate in the synthesis of major pharmaceutical drugs. Its structure is a fundamental building block for creating more complex molecules.

Notably, it is an important intermediate in some synthetic routes for Rivaroxaban, an oral anticoagulant that functions as a direct Factor Xa inhibitor. google.comblogspot.com It is also a recognized intermediate and related compound for Zolmitriptan, a medication for treating migraines. sigmaaldrich.comgoogle.comsynthinkchemicals.comcphi-online.com The compound's chemical properties and specific structure make it an essential precursor in the multi-step processes used to manufacture these drugs.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12N2O2 | sigmaaldrich.comnih.govsigmaaldrich.combldpharm.com |

| Molecular Weight | 192.21 g/mol | sigmaaldrich.comnih.govsigmaaldrich.combldpharm.com |

| CAS Number | 152305-23-2 | sigmaaldrich.comnih.govsigmaaldrich.combldpharm.com |

| Appearance | White to light yellow crystal powder | chemicalbook.com |

| Melting Point | 107-111 °C | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in dimethyl sulfoxide (B87167) and methanol | chemicalbook.com |

Contribution to Novel Drug Design

Beyond its use in established synthesis pathways, this compound and its derivatives are subjects of research for creating new therapeutic agents. A significant area of investigation involves its use in designing novel inhibitors of the cytochrome P-450 enzyme aromatase. chemicalbook.comnih.gov Aromatase inhibitors are a class of drugs used in the treatment of some types of breast cancer.

Research has shown that N-alkylated derivatives of 4-(4'-aminobenzyl)-2-oxazolidinones can be potent inhibitors of human placental aromatase, in some cases more potent than the standard compound aminoglutethimide. nih.gov This finding positions these derivatives as promising lead compounds for the development of more specific and effective aromatase inhibitors, showcasing the compound's contribution to innovative drug discovery. nih.gov

| Final Product | Therapeutic Class | Role of this compound | Source |

|---|---|---|---|

| Zolmitriptan | Anti-migraine agent (Serotonin Receptor Agonist) | Key Intermediate / Related Compound | sigmaaldrich.comgoogle.comchemicalbook.comsynthinkchemicals.com |

| Rivaroxaban | Anticoagulant (Factor Xa Inhibitor) | Intermediate in some synthetic routes | google.comblogspot.com |

| Novel Aromatase Inhibitors | Anticancer (Enzyme Inhibitor) | Lead Compound for Derivative Synthesis | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAVSKJKDPLWBD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285890 | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152305-23-2 | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152305-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-(4-Aminobenzyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological and Biological Activity of S 4 4 Aminobenzyl Oxazolidin 2 One and Derivatives

Mechanism of Action Studies

The antimicrobial efficacy of the oxazolidinone class is primarily attributed to its unique mechanism of inhibiting bacterial protein synthesis. nih.govscirp.org This distinct mode of action is responsible for the lack of cross-resistance with other classes of protein synthesis inhibitors. nih.gov

Influence on Enzyme Mechanisms

The primary antibacterial mechanism of the oxazolidinone class, including derivatives of (S)-4-(4-aminobenzyl)oxazolidin-2-one, is not based on the direct inhibition of enzyme mechanisms. Instead, their action is targeted at the process of bacterial protein synthesis. While some oxazolidinone derivatives have been explored for other biological activities, such as enzyme inhibition in different therapeutic areas, their role as antimicrobials is centered on the ribosome.

Antimicrobial Activity

Oxazolidinones, including derivatives of this compound, exhibit a potent and clinically significant spectrum of activity, which is concentrated against Gram-positive bacteria. nih.govbohrium.com

Potency against Gram-Positive Bacteria

The oxazolidinone class demonstrates broad activity against a large number of Gram-positive pathogens. nih.govbohrium.com This includes key species such as Staphylococcus aureus, coagulase-negative staphylococci, enterococci, and Streptococcus pneumoniae. bohrium.com The effectiveness of these compounds has led to significant research into developing new derivatives with enhanced potency and broader spectrums. researchgate.net For instance, novel chiral 1,3-oxazolidin-2-ones have shown promising minimum inhibitory concentration (MIC) values against various staphylococcal strains. nih.gov Similarly, research into derivatives of (S)-4-(4-aminobenzyl)-2-oxazolidin-2-one has yielded multifunctional azetidinones with potential antimicrobial applications. medsci.cn

Against Multidrug-Resistant Strains (e.g., MRSA, VRE)

A key therapeutic advantage of the oxazolidinone class is its potent activity against multidrug-resistant (MDR) Gram-positive bacteria. scirp.org This includes strains that have become major challenges in clinical settings, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov The novel mechanism of action of oxazolidinones means that resistance to other antibiotic classes, like beta-lactams or glycopeptides, does not affect their activity. nih.govbohrium.com

Numerous studies have demonstrated the efficacy of oxazolidinone derivatives against these resistant pathogens. For example, the novel oxazolidinone LCB01-0648 has shown potent activity against MRSA, methicillin-resistant coagulase-negative staphylococci (MRCNS), and even linezolid-resistant S. aureus (LRSA) strains. mdpi.com Other derivatives have also been developed that show excellent activity against MRSA. nih.gov

The table below summarizes the in vitro activity of various oxazolidinone derivatives against selected Gram-positive strains, highlighting their effectiveness against both susceptible and resistant isolates.

| Compound | Organism | Resistance Profile | MIC Range (mg/L or µM) | Reference |

|---|---|---|---|---|

| LCB01-0648 | S. aureus | MRSA | 0.5 (MIC90) | mdpi.com |

| LCB01-0648 | Coagulase-Negative Staphylococci | MRCNS | 0.5 (MIC90) | mdpi.com |

| LCB01-0648 | S. aureus | Linezolid-Resistant (LRSA) | 2–4 | mdpi.com |

| AZD2563 | All isolates tested | Includes MRSA, VRE | ≤ 4 | researchgate.net |

| 1,2,4-oxadiazole derivative (Compound 3) | S. aureus | MRSA (ATCC 43300) | 4 µM | mdpi.com |

| 1,2,4-oxadiazole derivative (Compound 12) | S. aureus | MRSA (ATCC 43300) | 2 µM | mdpi.com |

| EDT (Pleuromutilin derivative) | S. aureus | Clinical MRSA isolates (48) | 0.0313–0.125 µg/mL | nih.gov |

Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of this compound have demonstrated significant activity against Gram-positive bacteria, a class of pathogens responsible for numerous infections. sigmaaldrich.com The core mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of a functional initiation complex. drugbank.com This unique mechanism means there is no cross-resistance with other classes of antibacterial agents. sigmaaldrich.com

Research has shown that synthetic derivatives bearing amide, sulfonamide, and thiourea (B124793) moieties exhibit notable antimicrobial effects. kingston.ac.uk In one study, a thiourea derivative, compound 16 ((S)-4-(4-(3-(4-chlorophenyl)thioureido)benzyl)oxazolidin-2-one), was found to have better antimicrobial activity than the established antibiotic chloramphenicol against Gram-positive bacteria, particularly Staphylococcus aureus. kingston.ac.uk The activity of this derivative was linked to its ability to cause cell membrane damage in these bacteria. kingston.ac.uk

Another related compound, 4-(4-hydrazinylbenzyl)-1,3-oxazolidin-2-one, also showed considerable efficacy against several bacterial strains. In disk diffusion tests, it exhibited significant zones of inhibition against both Bacillus subtilis and Staphylococcus aureus. nih.gov

| Compound | Bacterial Strain | Activity Metric (Zone of Inhibition) | Concentration |

|---|---|---|---|

| 4-(4-hydrazinylbenzyl)-1,3-oxazolidin-2-one | Bacillus subtilis | 21 mm | 150 µg/ml |

| 4-(4-hydrazinylbenzyl)-1,3-oxazolidin-2-one | Staphylococcus aureus | 14 mm | 150 µg/ml |

Antibiofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which makes them notoriously resistant to conventional antibiotics. drugbank.comnih.gov The ability of novel therapeutic agents to inhibit or eradicate biofilms is a critical area of research. Studies have demonstrated that oxazolidinones possess inherent antibiofilm activity. drugbank.com

While much of the early research focused on biofilm inhibition against species like Enterococcus faecalis and methicillin-sensitive Staphylococcus aureus (MSSA), more recent work has investigated their efficacy against established biofilms of methicillin-resistant Staphylococcus aureus (MRSA). drugbank.comnih.gov One study assessing five different oxazolidinones against MRSA biofilms found that all exhibited some level of antibiofilm activity. drugbank.com The research highlighted that certain structural variations within the oxazolidinone class could lead to complete eradication of S. aureus biofilms, suggesting that the core scaffold is a promising starting point for developing potent antibiofilm agents. drugbank.com

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial efficacy of the oxazolidinone class is heavily dependent on its molecular structure. Extensive structure-activity relationship (SAR) studies have been conducted to optimize their antibacterial potency. Key structural features for activity include the N-aryl-oxazolidinone ring system and the (S)-configuration at the C5 position (bearing the acetamidomethyl group in linezolid). nih.gov

For derivatives of this compound, modifications at the amino group of the 4-aminobenzyl moiety have been shown to significantly influence antimicrobial activity. The introduction of various substituted benzoyl, benzenesulfonyl, and phenylisothiocyanate groups has yielded a range of compounds with varying potencies. kingston.ac.uk For instance, the presence of a 4-chlorophenyl thiourea group resulted in a compound with superior activity against Gram-positive bacteria compared to chloramphenicol, underscoring the importance of this specific substitution for enhancing efficacy. kingston.ac.uk This suggests that the electronic and steric properties of the substituent on the benzyl (B1604629) ring play a crucial role in the interaction with the bacterial target.

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens and is a major target for the treatment of hormone-dependent breast cancer in postmenopausal women. kingston.ac.uk A series of N-alkylated derivatives of 4-(4'-aminobenzyl)-2-oxazolidinone has been synthesized and evaluated as inhibitors of this enzyme. kingston.ac.uk

In vitro Inhibition of Human Placental Aromatase

Studies have confirmed that N-alkylated derivatives of 4-(4'-aminobenzyl)-2-oxazolidinone are effective inhibitors of human placental aromatase in vitro. kingston.ac.uk The placenta is a rich source of the aromatase enzyme, making it a standard model for assessing the potency of potential inhibitors. kingston.ac.uk The inhibitory activity of these oxazolidinone-based compounds was determined through biochemical evaluation, demonstrating their direct interaction with the enzyme. kingston.ac.uk

Comparison with Standard Inhibitors (e.g., Aminoglutethimide)

When compared to aminoglutethimide, a first-generation, non-steroidal aromatase inhibitor, the synthesized N-alkylated 4-(4'-aminobenzyl)-2-oxazolidinone derivatives were found to be generally more potent in vitro. kingston.ac.uk Aminoglutethimide is a well-established, albeit not highly selective, inhibitor used as a benchmark in the development of new aromatase inhibitors. kingston.ac.uknih.gov The superior potency of the oxazolidinone derivatives highlights the potential of this chemical scaffold in designing next-generation aromatase inhibitors. kingston.ac.uk

| Compound Class | Target Enzyme | Relative Potency |

|---|---|---|

| N-alkylated 4-(4'-aminobenzyl)-2-oxazolidinones | Human Placental Aromatase | Generally more potent than Aminoglutethimide |

| Aminoglutethimide | Human Placental Aromatase | Standard (Benchmark) |

Other Biological Activities of Oxazolidinone Derivatives

Beyond their well-established antibacterial properties, the oxazolidinone scaffold has proven to be a versatile pharmacophore, leading to the exploration and discovery of derivatives with a wide range of other biological activities. rsc.orgspandidos-publications.comresearchgate.net These investigations have revealed the potential of oxazolidinone-based compounds in therapeutic areas such as inflammation, oncology, and neurology. rsc.orgresearchgate.net Structural modifications around the core oxazolidinone ring have yielded novel molecules with activities including anti-inflammatory, anticancer, 5-lipoxygenase inhibition, and potential neuroleptic properties. nih.gov

Anti-inflammatory Agents

A number of oxazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory potential. ijpsdronline.comijpsdronline.com One common method for screening anti-inflammatory activity is the carrageenan-induced rat paw edema model, which assesses a compound's ability to reduce acute inflammation. ijpsdronline.com In such studies, newly synthesized oxazolidinone derivatives have been compared against standard anti-inflammatory drugs like Diclofenac. ijpsdronline.com

Research into novel oxazolidinones incorporating benzothiazine moieties has identified compounds with notable anti-inflammatory effects. ijpsdronline.comijpsdronline.com Similarly, studies on quinoline-based thiazolidinone derivatives have also shown significant anti-inflammatory and analgesic activity. ekb.eg For instance, certain derivatives demonstrated a good level of edema inhibition when compared to the reference drug indomethacin. ekb.eg The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. ekb.eg Some research suggests that oxazolidinone derivatives may exert their effects by suppressing the production of inflammatory mediators like iNOS and COX-2 and inhibiting the NF-κB transcription factor. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Oxazolidinone Derivatives

| Compound | Test Model | Result | Reference Compound |

|---|---|---|---|

| Benzothiazine-Oxazolidinone Derivatives | Carrageenan-induced rat paw edema | Showed anti-inflammatory activity | Diclofenac |

| Quinoline-based Thiazolidinone Derivative 22 | Carrageenan-induced rat paw edema | High potency in edema inhibition | Indomethacin |

| Quinoline-based Thiazolidinone Derivative 17 | Carrageenan-induced rat paw edema | High potency in edema inhibition | Indomethacin |

Anticancer Activity

The oxazolidinone structure has emerged as a promising scaffold for the development of novel anticancer agents. benthamdirect.comnih.gov Research has demonstrated that various derivatives possess antiproliferative and cytotoxic activity against a range of human cancer cell lines, including hematopoietic and solid tumor lines. benthamdirect.comnih.gov These compounds can act through diverse mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and increasing reactive oxygen species (ROS) levels leading to mitochondrial dysfunction. nih.gov

For example, a series of 5-(carbamoylmethylene)-oxazolidin-2-ones was evaluated for anticancer properties against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. nih.govresearchgate.net One particular derivative, designated OI, showed significant cytotoxicity with IC50 values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells, while exhibiting no cytotoxicity towards non-tumorigenic MCF-10A cells. nih.gov Further investigation revealed that compound OI induced a G1 phase arrest in the cell cycle and triggered apoptosis through the activation of caspase-9 and the release of cytochrome c. nih.gov

Other studies have explored cytoxazone-linezolid hybrids. nih.gov Two compounds from this series, 16 and 17, displayed good anticancer potential against lung (A549) and prostate (DU145) cancer cells. nih.gov Compound 17 was shown to inhibit cell proliferation and induce apoptosis in DU145 cells via the activation of caspase-3 and -9. nih.gov Long-term exposure to this compound also induced cellular senescence. nih.gov Additionally, 2-thioxo-oxazolidin-4-one derivatives have shown anticancer activity on hematopoietic cancer cells. nih.gov

Table 2: Cytotoxic Activity of Selected Oxazolidinone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Activity (IC50 in µM) |

|---|---|---|

| OI | MCF-7 (Breast Cancer) | 17.66 |

| OI | HeLa (Cervical Cancer) | 31.10 |

| 16 | A549 (Lung Cancer) | Good anticancer potential |

| 16 | DU145 (Prostate Cancer) | Good anticancer potential |

| 17 | A549 (Lung Cancer) | Good anticancer potential |

| 17 | DU145 (Prostate Cancer) | Good anticancer potential |

5-Lipoxygenase Inhibition

Certain oxazolidinone derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. researchgate.netnih.govtandfonline.com Leukotrienes are inflammatory mediators involved in various diseases, including asthma and allergic reactions, making 5-LO an important therapeutic target. researchgate.netresearchgate.net

A series of oxazolidinone hydroxamic acid derivatives were synthesized and evaluated for their ability to inhibit leukotriene biosynthesis. nih.govtandfonline.com Many of these compounds were found to be active, with structure-activity relationship studies indicating that increasing the alkyl chain length on the hydroxamic acid moiety enhanced activity. nih.govtandfonline.com The hydroxamic acid group is thought to act as an iron-chelating moiety at the enzyme's active site. researchgate.net

Two compounds in particular, PH-249 and PH-251, demonstrated outstanding potency with IC50 values under 1 µM, comparable to the well-known 5-LO inhibitor, Zileuton. nih.govnih.govtandfonline.com The inhibitory action of these compounds was confirmed to be a direct effect on the 5-LO enzyme. nih.govnih.gov Furthermore, compound PH-251, [(R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl) methyl)-N-hydroxyoctanamide], was also found to inhibit mast cell degranulation, giving it a unique dual action with potential advantages for treating asthma and other allergic diseases. nih.gov These derivatives have shown pronounced in vivo activity in animal models of inflammation, such as zymosan-induced peritonitis in mice. nih.govtandfonline.com

Table 3: 5-Lipoxygenase (5-LO) Inhibitory Activity of Selected Oxazolidinone Derivatives

| Compound | Activity | Note |

|---|---|---|

| PH-249 | IC50 < 1 µM | Potency comparable to Zileuton |

| PH-251 | IC50 < 1 µM | Potency comparable to Zileuton; also inhibits mast cell degranulation |

| Zileuton (Reference) | Prototype 5-LO inhibitor | Inhibited leukotriene generation but not mast cell degranulation |

Potential Neuroleptic Properties

The versatility of the oxazolidinone scaffold extends to the central nervous system, with some derivatives showing potential as neuroleptic agents by interacting with key neurotransmitter systems. nih.gov Research has focused on the influence of these compounds on dopaminergic and serotoninergic pathways, which are implicated in various neurological and psychiatric disorders. nih.govresearchgate.net

A study on 3-amino-2-oxazolidinone derivatives found that the tested compounds exhibited modulating activity on either dopaminergic neurotransmission, serotoninergic neurotransmission, or both. nih.gov The specific effect was dependent on the substituent on the aromatic ring of the molecule. nih.gov The interaction with these systems is often assessed by measuring the binding affinity of the compounds to specific receptor subtypes, such as dopamine D2 receptors and various serotonin (B10506) (5-HT) receptors (e.g., 5-HT1A, 5-HT2A). researchgate.netresearchgate.netmdpi.com

For instance, certain arylpiperazine derivatives, a class of compounds that can incorporate an oxazolidinone structure, have been investigated for their affinity to these receptors. acnp.org Dual ligands that target both dopamine D2 and serotonin 5-HT1A receptors are of particular interest for developing new antipsychotic or anti-Parkinsonian agents. researchgate.net The affinity for these receptors is typically quantified by the Ki value, which represents the inhibition constant. A lower Ki value indicates a higher binding affinity. Some 1,3,5-triazine-methylpiperazine derivatives have shown high affinity for the 5-HT6 receptor and significant selectivity over 5-HT1A, 5-HT2A, and dopamine D2L receptors. researchgate.net

Table 4: Binding Affinities of Selected CNS-Active Derivatives for Dopamine and Serotonin Receptors

| Compound Class/Derivative | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| 3-Amino-2-oxazolidinone derivatives | Dopaminergic & Serotoninergic Systems | Modulating activity observed |

| 1,3,5-Triazine-methylpiperazine derivative 4 | 5-HT6 | 11 nM |

| 1,3,5-Triazine-methylpiperazine derivative 1 | 5-HT2A | 272 nM |

| 1,3,5-Triazine-methylpiperazine derivative 4 | 5-HT2A | 430 nM |

Structure Activity Relationship Sar and Computational Studies

Stereochemical Influence on Biological Activity

Stereochemistry, particularly at the C-5 position of the oxazolidinone ring, is a fundamental factor governing the biological function of this class of compounds.

The specific spatial arrangement of substituents, known as stereochemistry, at the C-5 position of the oxazolidinone ring is crucial for its antibacterial activity. researchgate.net Extensive research has demonstrated that the (S)-configuration is an essential structural feature for the biological activity of these compounds. researchgate.netnih.gov This specific stereoisomer is a key component of the oxazolidinone pharmacophore, the essential template required for antimicrobial action. wikipedia.org The pharmacophoric core, which is responsible for the drug's interaction with its bacterial target, requires the C-5 side chain to be exclusively in the (S)-configuration. researchgate.net This precise three-dimensional orientation is necessary for the compound to bind effectively to its target, the 50S ribosomal subunit in bacteria, thereby inhibiting protein synthesis. nih.gov The critical nature of this configuration is a consistent finding across numerous studies that led to the development of clinically important oxazolidinones. researchgate.netnih.gov

In stark contrast to the biologically active (S)-enantiomers, the corresponding (R)-enantiomers of oxazolidinone antibiotics are consistently found to be devoid of significant antibiotic properties. wikipedia.org This highlights the high degree of stereospecificity required for interaction with the bacterial ribosome. For instance, studies on specific neuropeptide S receptor antagonists from the oxazolidinone class showed that while the (R)-enantiomer was potent, the (S)-enantiomer was completely devoid of biological activity, illustrating the critical role of stereochemistry in target binding. nih.gov In the context of antibacterial agents, this means that the mirror-image (R)-form of the molecule does not fit correctly into the binding site on the ribosome, rendering it inactive as an antibiotic. wikipedia.org

Substituent Effects on Biological Activity

Beyond stereochemistry, the nature of the chemical groups attached to the oxazolidinone scaffold, particularly at the C-5 and N-3 positions, plays a significant role in modulating biological activity.

The substituent at the C-5 position of the oxazolidinone ring is a key determinant of antibacterial potency. nih.gov The acetamidomethyl group found in early successful oxazolidinones like linezolid (B1675486) is considered optimal for efficacy, and significant deviations often lead to a loss of antimicrobial power. wikipedia.org However, research has shown that certain modifications can maintain or even enhance activity. nih.gov For example, replacing the acetamide (B32628) group with other functionalities has been extensively studied. While converting the acetamido moiety into a guanidino group was found to decrease antibacterial activity, replacing the carbonyl oxygen with a thiocarbonyl sulfur to create a thiourea (B124793) group resulted in a 4- to 8-fold increase in in-vitro activity compared to linezolid. nih.gov The size and polarity of the C-5 substituent are also important; studies suggest that only smaller, non-polar fragments are well-tolerated at this position, while larger and more polar groups tend to decrease activity. kcl.ac.uk

| Modification at C-5 Position | Effect on Antibacterial Activity | Reference |

| Acetamidomethyl | High activity (benchmark) | wikipedia.org |

| Hydroxymethyl | Reduced potency | nih.gov |

| 1,2,3-Triazole C-5 groups | Activity retained | nih.gov |

| Guanidino moiety | Decreased activity | nih.gov |

| Thiocarbonyl sulfur (thiourea) | Enhanced in-vitro activity | nih.gov |

| Larger, polar fragments | Decreased activity | kcl.ac.uk |

The N-aryl substituent at the N-3 position of the oxazolidinone ring is another critical area for modification to influence biological activity. The nature of this "C-ring" can impact potency, spectrum of activity, and safety profiles. researchgate.netnih.gov For example, a meta-fluoro substitution on the N-phenyl ring is known to increase biological activity, while a para-substitution can expand the antibacterial spectrum. nih.gov Replacing the morpholine (B109124) ring of linezolid with various azole moieties (such as pyrrole, pyrazole, or triazole) has led to compounds with good activity against certain Gram-negative organisms. acs.org These studies indicate that the electronic character of the aryl system is a strong determinant of activity. acs.org The introduction of fused bicyclic heteroaryls as the C-ring has also been explored, with some compounds exhibiting superior activity compared to linezolid. nih.gov Docking models suggest that these enhanced potencies can arise from additional beneficial interactions between the ligand and its ribosomal target. nih.gov

| N-Aryl Substituent Modification | Effect on Antibacterial Activity | Reference |

| Meta-fluoro substitution on phenyl ring | Increased activity | nih.gov |

| Para-substitution on phenyl ring | Expanded spectrum | nih.gov |

| Azole moieties (e.g., pyrrole, triazole) | Activity against some Gram-negative bacteria | acs.org |

| Fused heteroaryl C-rings | Potential for superior activity | nih.gov |

The length of alkyl chains incorporated into the oxazolidinone structure can also influence antibacterial efficacy. Specifically, SAR studies on 5-substituted oxazolidinones have shown that elongating the methylene (B1212753) chain of the 5-acetylaminomethyl moiety leads to a decrease in antibacterial activity. nih.gov This suggests that a specific distance and conformation between the oxazolidinone core and the terminal functional group at the C-5 position are optimal for potent interaction with the ribosomal target. Any increase in this chain length appears to disrupt this ideal binding arrangement, diminishing the compound's effectiveness.

Heterocycle Presence (e.g., Morpholine)

The substitution at the C-ring of the oxazolidinone pharmacophore, particularly with heterocyclic moieties, plays a critical role in the molecule's biological activity. nih.gov The morpholine ring, a prominent feature in the successful antibiotic linezolid, is a classic example. This heterocycle is frequently used in medicinal chemistry due to its favorable physicochemical, metabolic, and biological properties. nih.gov In linezolid, the electron-donating nitrogen atom within the morpholine ring is thought to help maintain high antibiotic potency and an acceptable safety profile. wikipedia.org

Interestingly, computational simulations have indicated that the morpholine ring in linezolid is highly flexible and may not be directly involved in the molecular recognition process at the ribosomal binding site. nih.gov This flexibility has spurred research into modifying this part of the scaffold. nih.gov Extensive structural modifications of the C-ring portion with various other heterocycles have proven to be a successful strategy, leading to clinical candidates. nih.gov For instance, research has focused on designing oxazolidinones with diverse fused heteroaryl C-rings that contain both hydrogen bond donors and acceptors. nih.gov This exploration aims to overcome linezolid resistance and broaden the antibacterial spectrum. nih.gov The morpholine moiety itself is considered a versatile and readily accessible synthetic building block that can bestow selective affinity for a range of biological receptors. nih.gov

Molecular Modeling and Computational Approaches

Molecular modeling and computational chemistry are indispensable tools in the study of oxazolidinones like (S)-4-(4-aminobenzyl)oxazolidin-2-one. mdpi.comrsc.org These methods provide critical insights into molecular recognition and are used to explore the vast chemical space of oxazolidinone derivatives. qut.edu.au Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are employed to predict biological activities, understand binding modes, and rationalize SAR data, thereby guiding the synthesis of new and more effective compounds. mdpi.comrsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, specifically using the B3LYP exchange-correlation functional with a 6-311++g(d,p) basis set, have been performed to corroborate experimental data. nih.gov These calculations yielded optimized geometrical parameters that were in satisfactory agreement with experimental values obtained from X-ray diffraction (XRD). nih.gov

Furthermore, DFT has been used to construct theoretical vibrational (FT-IR, FT-Raman), electronic (UV-visible), and NMR spectra, which have shown good correspondence with experimental observations. nih.gov The electronic properties of the title compound have been analyzed in terms of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) diagrams. nih.gov The energy gap between the HOMO and LUMO is a key parameter used to describe the electronic character and reactivity of a molecule. rsc.org

Table 1: Application of DFT in Oxazolidinone Research

| Computational Method | Application | Key Findings for this compound | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311++g(d,p)) | Geometric Optimization | Calculated parameters in satisfactory agreement with XRD data. | nih.gov |

| DFT (B3LYP/6-311++g(d,p)) | Spectral Analysis | Constructed theoretical FT-IR, FT-Raman, NMR, and UV spectra that matched experimental results. | nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In oxazolidinone research, docking is primarily used to study the interactions between the antibiotic and its target, the 23S rRNA component of the 50S ribosomal subunit. nih.govqut.edu.au Various docking programs, including AutoDock, AutoDock Vina, and DOCK 6, have been utilized to evaluate the binding of oxazolidinone derivatives. qut.edu.au

Docking studies on novel oxazolidinone-sulphonamide/amide conjugates revealed binding energy scores superior to that of linezolid, indicating a higher binding affinity. mdpi.com In another study, a docking model of a potent oxazolidinone with a fused benzoxazinone (B8607429) C-ring suggested that its enhanced potency was due to additional ligand-receptor interactions within the binding site. nih.gov These studies demonstrate the utility of molecular docking in identifying promising new derivatives and understanding the structural basis for their activity. mdpi.comqut.edu.au

Table 2: Molecular Docking Programs in Oxazolidinone Research

| Docking Program | Target | Purpose | Reference |

|---|---|---|---|

| AutoDock 4 | S. aureus Ribosome | Redocking native ligands and evaluating derivative binding. | qut.edu.au |

| AutoDock Vina | S. aureus Ribosome | Evaluating derivative binding performance. | qut.edu.au |

| DOCK 6 | S. aureus Ribosome | Evaluating derivative binding performance. | qut.edu.au |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules, providing insights into the dynamic behavior and stability of the ligand-target complex over time. proquest.com This method is often used to validate the results of molecular docking studies. For example, MD simulations confirmed the higher binding affinities of potent oxazolidinone-sulphonamide/amide conjugates that were initially predicted by docking. mdpi.com

MD simulations have also been instrumental in refining the understanding of how oxazolidinones bind to the ribosome. In one study, MD simulations of linezolid with the E. coli ribosome were used to identify a non-canonical binding site, which helps to explain the drug's selectivity in suppressing protein biosynthesis. proquest.comnih.gov In studies of other related compounds, MD simulations were used to assess the stability of the protein-ligand complex by measuring parameters such as the root-mean-square deviation (RMSD) over the course of the simulation. rsc.org

Machine Learning in Antibiotic Research

This strategy was famously used to discover halicin, a compound with a structure divergent from conventional antibiotics, which demonstrated broad-spectrum bactericidal activity. nih.gov ML algorithms can also be trained on genomic data to predict antimicrobial resistance, helping to select the most appropriate therapy. nih.govyoutube.com Interpretable ML models, such as InterPred, are being developed not only to predict bioactivity but also to identify the chemical moieties responsible for that activity, which can help in prioritizing compounds with novel mechanisms of action. researchgate.net These computational approaches have the potential to significantly reduce the time and cost associated with antibiotic discovery. youtube.com

Advanced Research and Future Directions

Development of Novel Analogs and Derivatives

The core structure of (S)-4-(4-aminobenzyl)oxazolidin-2-one is a key intermediate for creating a variety of biologically active molecules. wikipedia.orgnih.gov Its oxazolidinone ring, particularly with the specific (S)-configuration at the C5 position, is a critical feature that can be modified to generate novel derivatives with enhanced therapeutic profiles. nih.gov Research has demonstrated that N-alkylation of the 4-(4'-aminobenzyl)-2-oxazolidinone structure can lead to potent new compounds. mdpi.com Furthermore, modifications to the C-ring of the oxazolidinone template are a key strategy in developing new antibacterial agents. bohrium.com

A primary driver for developing new oxazolidinone analogs is the rise of multidrug-resistant (MDR) bacteria. bohrium.com The oxazolidinone class is notable for its novel mechanism of action, which involves inhibiting the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov This unique target means there is no cross-resistance with many existing classes of antibiotics. nih.gov

This makes oxazolidinones effective against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Research into new derivatives aims to build on this advantage. For instance, studies on novel C-ring modified oxazolidinones have identified compounds with a low tendency to induce bacterial resistance, highlighting a promising avenue for creating more durable antibiotics. bohrium.com

Improving the efficacy and pharmacokinetic properties of new drugs is a central goal of analog development. The structure of this compound allows for the introduction of various functional groups designed to enhance biological activity. researchgate.netwikipedia.org It can also be used in drug formulations to improve the solubility and bioavailability of drug candidates that are otherwise difficult to administer effectively. nih.gov

The development of linezolid (B1675486), a prominent oxazolidinone antibiotic, was advanced due to its enhanced pharmacokinetic profile compared to earlier candidates. nih.gov Following this precedent, current research focuses on creating derivatives with superior potency. For example, specific N-methylglycyl derivatives of oxazolidinones have shown significant antibacterial activity against Enterococcus faecalis and S. aureus strains, demonstrating the potential for targeted modifications to boost efficacy. bohrium.com

Chemoenzymatic Synthesis Approaches

The precise stereochemistry of this compound is crucial for its biological activity, making stereoselective synthesis a key area of research. nih.gov Chemoenzymatic approaches, which combine the selectivity of biological catalysts with the efficiency of chemical reactions, offer a powerful and environmentally benign alternative to purely chemical methods. nih.gov These strategies can overcome the challenges of using harsh reagents or expensive starting materials often associated with traditional organic synthesis. researchgate.netnih.gov

Biocatalytic cascades, where multiple enzymatic reactions are performed sequentially in a single pot, mimic the efficiency of metabolic pathways in nature. globalresearchonline.net This approach is being explored for the synthesis of chiral oxazolidinones. Researchers have successfully designed one-pot cascade processes for the stereo- and regioselective synthesis of chiral oxazolidinones from simple alkenes. researchgate.net Such cascades can combine different types of catalysts, such as enzymes and metal catalysts, to build complex molecules with high productivity and lower waste generation. nih.govglobalresearchonline.net The development of these multi-step chemoenzymatic cascades is a rapidly advancing field aimed at creating more sustainable and efficient routes to valuable chiral compounds. mdpi.comglobalresearchonline.net

Achieving the correct stereoisomer is paramount, as the (S)-configuration of the oxazolidinone is optimized for efficacy. nih.gov Protein engineering plays a vital role in developing enzymes with the desired stereoselectivity for synthesis. Techniques such as rational design and directed evolution are used to create highly specialized biocatalysts. nih.gov For example, amine transaminases (ATAs) have been engineered to perform highly selective asymmetric synthesis of chiral amines from their ketone precursors. This technology is directly applicable to producing chiral building blocks like this compound, ensuring the production of the desired enantiomer with high purity (>99.5% selectivity). nih.gov

Exploration of Additional Therapeutic Applications

While the oxazolidinone class is well-known for its antibacterial properties, research has uncovered a broader therapeutic potential for derivatives of this compound. researchgate.netwikipedia.orgbohrium.com

One significant area of investigation is oncology. Several studies have identified this compound and its derivatives as novel inhibitors of the cytochrome P-450 enzyme aromatase. mdpi.comglobalresearchonline.net Since aromatase is involved in estrogen synthesis, its inhibition is a key strategy in treating certain types of breast cancer.

Beyond cancer, this compound serves as a crucial starting material for synthesizing other important therapeutic agents. It is an intermediate in the preparation of zolmitriptan, a serotonin (B10506) receptor agonist used for the treatment of migraine. Its versatile structure also lends itself to applications in neuroscience research and the development of diagnostic agents for medical testing. researchgate.netnih.gov

Safety and Impurity Control in Pharmaceutical Development (General Oxazolidinones)

The development of any pharmaceutical agent is a meticulous process that places a heavy emphasis on safety and purity. For the oxazolidinone class of antibiotics, these considerations are particularly crucial due to known class-specific toxicities and the potential for the formation of harmful impurities during synthesis and storage.

Class-Specific Safety Profile: Mitochondrial Toxicity

A primary safety concern associated with oxazolidinone antibiotics is mitochondrial toxicity. nih.govasm.org This off-target effect arises because the mechanism of action—inhibition of protein synthesis—can also affect human mitochondrial ribosomes, which share similarities with bacterial ribosomes. nih.govbiorxiv.org

Mechanism : Oxazolidinones bind to the large subunit of the ribosome, interfering with the initiation of protein synthesis. asm.orgmdpi.com This action is not entirely specific to bacterial ribosomes and can also inhibit the synthesis of essential proteins within human mitochondria. nih.govbiorxiv.org This inhibition is context-specific, with studies showing that stalling of mitochondrial ribosomes occurs primarily when certain amino acids, such as alanine, serine, or threonine, are in the nascent peptide chain. biorxiv.orgresearchgate.net

Clinical Manifestations : The impairment of mitochondrial protein synthesis can lead to significant adverse effects, particularly with prolonged therapy. The most notable toxicities include myelosuppression (suppression of the bone marrow's ability to produce blood cells), lactic acidosis, and neuropathies. asm.orgclinician.com

Mitigation Strategies : Research into newer generations of oxazolidinones has focused on mitigating this toxicity. For instance, tedizolid, a second-generation oxazolidinone, has demonstrated a different safety profile. Although a more potent inhibitor of mitochondrial protein synthesis in vitro, its once-daily dosing regimen may allow for the rapid reversal of toxic effects between doses, potentially explaining its lower reported clinical toxicity compared to linezolid. asm.org The development of novel oxazolidinones with improved selectivity for bacterial over mitochondrial ribosomes is a key area of ongoing research. researchgate.net

Impurity Control and Profiling

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement to ensure safety and quality. Impurities can originate from starting materials, intermediates, by-products of side reactions, and degradation of the drug substance. researchgate.net

Forced Degradation Studies : To understand the potential degradation pathways, oxazolidinone drug substances undergo forced degradation studies. These studies expose the drug to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.netnih.govresearchgate.netpharmaguideline.com For example, studies on the novel oxazolidinone WCK 4086 revealed the formation of different degradation products under hydrolytic and oxidative stress. researchgate.net Similarly, oxidative degradation of the antibacterial agent RWJ416457 was found to be significantly influenced by pH, leading to different product distributions. nih.gov This information is vital for developing stable formulations and establishing appropriate storage conditions.

Process-Related Impurities : The synthetic route used to manufacture an oxazolidinone has a direct impact on the types of impurities that may be present. organic-chemistry.orgnih.gov For instance, the synthesis of linezolid can result in several process-related impurities that need to be identified and controlled. rjlbpcs.comnih.gov Two such impurities have been characterized as (S)-N-[[-(3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] acetate (B1210297) and (S)-N-[[-(3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] chloride. nih.gov The synthesis and characterization of these potential impurities are crucial for their use as reference standards in quality control testing. rjlbpcs.com

Genotoxic Impurities

A specific and highly critical category of impurities is genotoxic impurities (GTIs). These are compounds that can damage DNA and potentially cause cancer, even at very low levels. ijsr.netrroij.com

Assessment and Control : The identification and control of potential GTIs are guided by regulatory frameworks such as the ICH M7 guideline. fda.gov The process involves a thorough assessment of the synthetic route to identify any reagents or intermediates with structural alerts for genotoxicity. ijsr.netfda.gov If a potential GTI is identified, a risk assessment is performed, and strict control strategies are implemented. These strategies can range from modifying the synthesis to remove the problematic step to implementing highly sensitive analytical methods to ensure the impurity is below the Threshold of Toxicological Concern (TTC). youtube.com The TTC represents a daily intake level of a genotoxic impurity that is considered to pose a negligible cancer risk. ijsr.net

Analytical Challenges : Detecting and quantifying GTIs at the required low levels presents significant analytical challenges. It often necessitates the development of highly sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). taylorfrancis.com

Regulatory Framework

The control of impurities in pharmaceutical products is mandated by global regulatory agencies. researchgate.netijdra.comamazonaws.com Guidelines from the International Council for Harmonisation (ICH), such as Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the identification, qualification, and setting of acceptance criteria for impurities. researchgate.nettaylorfrancis.com The ICH M7 guideline specifically addresses the assessment and control of mutagenic impurities. fda.gov Adherence to these guidelines is essential for gaining regulatory approval and ensuring the safety of patients.

常见问题

Basic: What are reliable synthetic routes for (S)-4-(4-aminobenzyl)oxazolidin-2-one?

Methodological Answer:

A practical synthesis starts with L-tyrosinol, leveraging stereochemical control to introduce the 4-aminobenzyl group. Key steps include benzyl protection of the hydroxyl group, cyclization to form the oxazolidinone ring, and subsequent deprotection . For regiospecific allylic amination, iridium catalysis under dry, deoxygenated conditions ensures stereochemical fidelity, as demonstrated in the synthesis of oxazolidin-2-one derivatives .

Advanced: How can DFT calculations validate experimental spectral data for this compound?

Methodological Answer:

Hybrid B3LYP/6-311++g(d,p) DFT calculations correlate experimental IR, Raman, UV-Vis, and NMR spectra with theoretical values. For example, vibrational modes of the oxazolidinone ring and aminobenzyl group can be computationally assigned to experimental peaks, resolving ambiguities in functional group identification. X-ray crystallographic data (e.g., bond lengths, angles) serve as geometric benchmarks for DFT-optimized structures .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Safety data sheets classify it as harmful if swallowed, with skin/eye irritation risks (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in airtight containers under inert gas to prevent degradation .

Advanced: How to overcome hydrolysis challenges in oxazolidinone ring-opening reactions?

Methodological Answer:

Protecting the oxazolidinone nitrogen with non-carbonyl groups (e.g., dibenzyl) improves stability during hydrolysis. Avoid cesium carbonate in excess (leads to decomposition); instead, use mild acidic conditions or enzymatic catalysts to preserve the amino acid product .

Advanced: How do reaction conditions influence stereochemical outcomes in allylic amination?

Methodological Answer:

Iridium catalysts with chiral ligands enforce stereospecificity. For example, (E)-configured substrates yield oxazolidinones with retained configuration. Solvent choice (e.g., dry dichloromethane) and low temperatures minimize racemization, as shown in Pd/C-catalyzed hydrogenation studies .

Basic: Which spectroscopic techniques confirm structural integrity?

Methodological Answer:

- X-ray crystallography : Resolves absolute stereochemistry (e.g., S-configuration at stereogenic centers) and ring conformations (envelope vs. planar) .

- NMR : H and C spectra identify coupling between the oxazolidinone ring and aminobenzyl protons, with NOESY confirming spatial proximity of aromatic and methylene groups .

Advanced: How to resolve yield discrepancies in synthetic methodologies?

Methodological Answer:

Contradictions arise from competing pathways (e.g., decomposition vs. hydrolysis). Systematic screening of reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiment (DoE) approaches can identify optimal conditions. For example, tert-butyloxycarbonyl (Boc) protection in one route improves stability compared to Cbz, reducing side reactions .

Advanced: What conformational dynamics are observed in solid-state structures?

Methodological Answer:

Single-crystal X-ray studies reveal envelope conformations of oxazolidinone rings, with flap deviations up to 0.428 Å. Non-covalent interactions (e.g., N–H···O hydrogen bonds) stabilize crystal packing, while steric effects from substituents (e.g., benzyl groups) dictate torsional angles .

Basic: How is this compound functionalized for solid-phase synthesis?

Methodological Answer:

Linkage to Merrifield or Wang resins is achieved via hydroxyl or amino group derivatization. For example, introducing a benzyloxy group enables covalent attachment to polymeric supports, facilitating peptide coupling or combinatorial library synthesis .

Advanced: What mechanistic insights explain fused ring formation during hydrogenation?

Methodological Answer:

Pd/C-catalyzed hydrogenation of tert-butyldimethylsilyl-protected intermediates triggers hemiaminal formation. A proposed mechanism involves keto-enol tautomerism followed by cyclization, forming fused oxazine-oxazole rings. X-ray analysis confirms the hemiaminal structure, supported by DFT studies on transition-state geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。